Hif-2|A-IN-7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hypoxia-inducible factor-2 (HIF-2) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). It is composed of an alpha subunit and a beta subunit, which together regulate the expression of genes involved in various adaptive processes such as angiogenesis, erythropoiesis, and metabolic reprogramming. HIF-2 is particularly important in the context of cancer, where it contributes to tumor progression and resistance to therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of HIF-2 inhibitors involves multiple synthetic steps. For example, the preparation of the HIF-2 alpha inhibitor PT2385 starts with p-difluorobenzene as the raw material. The intermediate II is subjected to a Friedel-Crafts reaction with 3-chloropropionyl chloride to generate intermediate II. This intermediate undergoes a substitution reaction with sodium methyl mercaptide to produce intermediate III. Subsequent steps include oxidation, reduction, and two-step substitution reactions to obtain intermediate VII. Further oxidation and reaction with n-butylamine yield compound IX, which is then fluorinated and hydrolyzed to obtain intermediate X. The final product, PT2385, is obtained through asymmetric reduction .

Industrial Production Methods: The industrial production of HIF-2 inhibitors like PT2385 involves optimizing the synthetic route to ensure high yield and purity. The process typically avoids multi-step high-temperature reactions, making it easier to scale up for industrial production .

Análisis De Reacciones Químicas

Types of Reactions: HIF-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for the synthesis of HIF-2 inhibitors and their subsequent modifications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium methyl mercaptide and n-butylamine are employed in substitution reactions.

Major Products: The major products formed from these reactions are intermediates that are further processed to yield the final HIF-2 inhibitors, such as PT2385 .

Aplicaciones Científicas De Investigación

HIF-2 has significant applications in various fields:

Chemistry: HIF-2 inhibitors are used in the development of novel chemotherapeutic agents.

Biology: HIF-2 plays a role in the regulation of genes involved in hypoxic responses, making it a target for studying cellular adaptation to low oxygen levels.

Mecanismo De Acción

HIF-2 is similar to other hypoxia-inducible factors, such as HIF-1 and HIF-3. it has unique roles and regulatory mechanisms:

HIF-1: Primarily involved in the acute response to hypoxia, regulating genes related to glycolysis and angiogenesis.

HIF-3: Less well understood, but thought to act as a negative regulator of HIF-1 and HIF-2.

Unique Features of HIF-2:

Comparación Con Compuestos Similares

- PT2385

- PT2977 (also known as belzutifan)

- NSC217026

HIF-2 stands out due to its specific role in hypoxia-induced gene regulation and its potential as a therapeutic target in cancer treatment.

Propiedades

Número CAS |

2511247-29-1 |

|---|---|

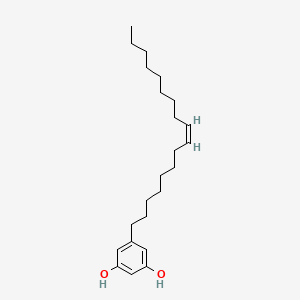

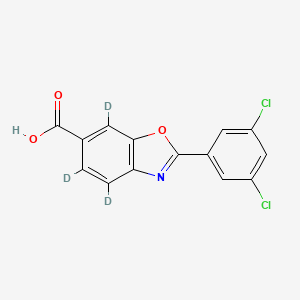

Fórmula molecular |

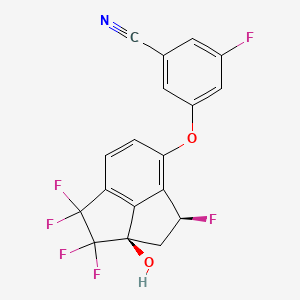

C18H9F6NO2 |

Peso molecular |

385.3 g/mol |

Nombre IUPAC |

3-fluoro-5-[[(4R,6S)-2,2,3,3,6-pentafluoro-4-hydroxy-8-tricyclo[5.3.1.04,11]undeca-1(11),7,9-trienyl]oxy]benzonitrile |

InChI |

InChI=1S/C18H9F6NO2/c19-9-3-8(7-25)4-10(5-9)27-13-2-1-11-15-14(13)12(20)6-16(15,26)18(23,24)17(11,21)22/h1-5,12,26H,6H2/t12-,16+/m0/s1 |

Clave InChI |

ZIEZRTWLAIDXDH-BLLLJJGKSA-N |

SMILES isomérico |

C1[C@@H](C2=C(C=CC3=C2[C@]1(C(C3(F)F)(F)F)O)OC4=CC(=CC(=C4)C#N)F)F |

SMILES canónico |

C1C(C2=C(C=CC3=C2C1(C(C3(F)F)(F)F)O)OC4=CC(=CC(=C4)C#N)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140605.png)

![(3S,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B15140664.png)

![(2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B15140666.png)

![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15140669.png)

![disodium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B15140690.png)